molecular formula C11H17NO B13518369 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Cat. No.: B13518369
M. Wt: 179.26 g/mol
InChI Key: IIPJYNUVMDJLEN-UHFFFAOYSA-N
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Description

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a propan-2-ol backbone, with a 3,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the nitroalkene intermediate under controlled conditions. This method ensures high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylacetophenone.

    Reduction: Formation of 1-amino-2-(3,4-dimethylphenyl)propane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(3,4-dimethylphenyl)propane: Lacks the hydroxyl group, resulting in different chemical properties.

    1-Amino-2-(3,4-dimethylanilino)propan-2-ol: Contains an aniline group instead of a phenyl group.

    3,4-Dimethylmethcathinone: A designer drug with a similar phenyl structure but different functional groups.

Uniqueness

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is unique due to its combination of an amino and hydroxyl group on a chiral center, providing distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-2-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(8)2)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

IIPJYNUVMDJLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(CN)O)C

Origin of Product

United States

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